(S)-Enantiomer is Irreplaceable for MK-4232 PET Tracer Synthesis vs. (R)-Enantiomer for MK-3207
The (S)-configurational enantiomer (CAS 939016-97-4) is the sole precursor for the PET tracer [11C]MK-4232, which bears the (2S) designation at the spiro carbon, while its (R)-counterpart (CAS 957130-49-3) is the precursor for the clinical candidate MK-3207, which bears the (2R) designation [1]. Using the (S)-enantiomer to prepare MK-3207, or vice-versa, would generate the incorrect diastereomer, resulting in a complete loss of target pharmacological activity. The functional consequence is validated by the distinct receptor binding affinities of the final drug products: MK-3207 (derived from the (R)-enantiomer) exhibits a Ki of 0.024 nM for the human CGRP receptor , whereas [11C]MK-4232 (derived from the (S)-enantiomer) shows a Ki of 0.046 nM [2].
| Evidence Dimension | Final drug product affinity for the human CGRP receptor (Ki) |
|---|---|
| Target Compound Data | MK-4232 (derived from (S)-enantiomer): Ki = 0.046 nM |
| Comparator Or Baseline | MK-3207 (derived from (R)-enantiomer): Ki = 0.024 nM |
| Quantified Difference | 2.4-fold difference in Ki (0.024 nM vs. 0.046 nM) |
| Conditions | Recombinant human CGRP receptor expressed in HEK293 cells, radioligand binding assay |
Why This Matters
For a PET tracer, quantifying receptor occupancy requires high-affinity binding; the (S)-enantiomer provides the exact stereochemistry to achieve a Ki of 0.046 nM for MK-4232, while using the wrong enantiomer would produce a therapeutically inactive diastereomer, wasting costly radiolabeling precursors.
- [1] Bell IM, et al. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Med Chem Lett. 2010; 1(1):24-29. (S-EPMC4007836) View Source
- [2] Bell IM, et al. In Vivo Quantification of Calcitonin Gene-Related Peptide Receptor Occupancy by Telcagepant in Rhesus Monkey and Human Brain Using the Positron Emission Tomography Tracer [11C]MK-4232. J Pharmacol Exp Ther. 2013; 346(2):283-293. View Source
